molecular formula C15H24N4O2S2 B579045 THIAMINE ISOPROPYLDISULFIDE CAS No. 19333-76-7

THIAMINE ISOPROPYLDISULFIDE

Cat. No.: B579045
CAS No.: 19333-76-7
M. Wt: 356.503
InChI Key: QGZLZTIIBUXVOV-UHFFFAOYSA-N
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Description

Historical Evolution of Thiamine (B1217682) Research and Derivative Development

The journey to understanding thiamine and its derivatives began with the investigation of beriberi, a debilitating neurological and cardiovascular disease. In the late 19th century, Christiaan Eijkman observed that chickens fed polished white rice developed symptoms similar to beriberi, which could be reversed by feeding them unpolished rice. nih.govkarger.comresearchgate.net This led Gerrit Grijns to propose in 1901 that a vital, unknown substance was present in the outer layers of rice. nih.govkarger.com The concept of "vitamines" was introduced by Casimir Funk in 1911 after he isolated a substance from rice bran that he believed was the anti-neuritic factor. wikipedia.org

The definitive isolation and crystallization of this factor were achieved in 1926 by Dutch chemists Barend Jansen and Willem Donath. nih.govkarger.comacs.org Subsequently, its chemical structure was determined, and it was synthesized by Robert Williams in 1936, who named it "thiamine." nih.govresearchgate.netwikipedia.org

Despite the successful synthesis of thiamine, its therapeutic use was hampered by its low bioavailability. As a water-soluble vitamin, its absorption is limited by rate-dependent intestinal transporters. nih.govwikipedia.org This limitation spurred the development of more lipid-soluble (lipophilic) derivatives to enhance absorption and tissue penetration. nih.govresearchgate.net This research was particularly active in Japan during the 1950s and 1960s, where beriberi remained a significant health issue. nih.gov The first lipophilic derivative, allithiamine, was discovered naturally in garlic and served as a prototype for a new class of synthetic thiamine compounds designed for improved pharmacological properties. nih.gov

Table 1: Key Milestones in Thiamine Research
YearScientist(s)Contribution
1897Christiaan EijkmanDemonstrated that a diet of polished rice caused a beriberi-like illness in chickens. nih.govkarger.com
1901Gerrit GrijnsCorrectly hypothesized that beriberi resulted from a nutritional deficiency. nih.govkarger.com
1911Casimir FunkIsolated the anti-beriberi factor from rice bran and coined the term "vitamine." wikipedia.org
1926Barend Jansen & Willem DonathFirst to isolate and crystallize the active agent (thiamine). nih.govkarger.comacs.org
1936Robert R. WilliamsDetermined the chemical structure of thiamine and successfully synthesized it. nih.govwikipedia.org
1950sJapanese ResearchersPioneered the development of lipophilic thiamine disulfide derivatives to improve bioavailability. nih.gov

Structural Classification within the Thiamine Derivative Landscape

Thiamine's core structure consists of a pyrimidine (B1678525) ring and a thiazolium ring linked by a methylene (B1212753) bridge. wikipedia.org Derivatives of thiamine can be broadly categorized into two main groups: naturally occurring phosphorylated forms and synthetic lipophilic prodrugs.

Natural Thiamine Derivatives: In biological systems, thiamine is converted into several phosphorylated forms that act as essential coenzymes. These include:

Thiamine Monophosphate (ThMP) wikipedia.orgresearchgate.net

Thiamine Diphosphate (B83284) (ThDP) , also known as Thiamine Pyrophosphate (TPP), the most well-characterized coenzyme form. wikipedia.org

Thiamine Triphosphate (ThTP) wikipedia.orgresearchgate.net

Adenosine (B11128) Thiamine Diphosphate (AThDP) wikipedia.org

Adenosine Thiamine Triphosphate (AThTP) wikipedia.orgresearchgate.net

Synthetic Lipophilic Thiamine Derivatives: These were engineered to overcome the absorption limitations of thiamine. They are characterized by modifications that increase their fat solubility, allowing them to diffuse more easily across cell membranes. mdpi.com They primarily fall into two chemical classes:

Disulfide Derivatives: These compounds are formed by the opening of thiamine's thiazole (B1198619) ring to expose a thiol group (-SH), which then forms a disulfide bond (S-S) with another sulfur-containing molecule. nih.gov Thiamine Isopropyldisulfide, also known as Prosultiamine (B1679732) (TPD), belongs to this class. wikipedia.orgdrugfuture.com In this molecule, the thiamine thiol is linked to a propyl group via a disulfide bridge. drugfuture.com Other members of this group include Fursultiamine (B1674287) and Sulbutiamine. nih.gov

S-Acyl Derivatives: In this class, the thiol form of thiamine is attached to an acyl group via a thioester bond (S-CO-R). The most prominent example is Benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate). researchgate.netresearchgate.net

This compound's structure is key to its function as a prodrug. The disulfide bond renders the molecule lipophilic, facilitating its passive diffusion across intestinal and cellular membranes. patsnap.compatsnap.com

Table 2: Classification of Thiamine Derivatives
ClassSub-ClassKey Structural FeatureExamples
NaturalPhosphorylatedAddition of phosphate (B84403) groups to the hydroxyethyl (B10761427) side chain.ThMP, ThDP (TPP), ThTP
AdenosylatedAddition of adenosine groups.AThDP, AThTP
Synthetic (Lipophilic)Disulfide DerivativesOpen thiazole ring forming a disulfide (S-S) bond.This compound (Prosultiamine), Fursultiamine, Sulbutiamine
S-Acyl DerivativesOpen thiazole ring forming a thioester (S-CO) bond.Benfotiamine

Significance of this compound in Fundamental Biochemical Investigations

This compound serves as a valuable tool in fundamental biochemical research, primarily for studying cellular thiamine metabolism and the roles of thiol-based redox systems. Its significance stems from its distinct mechanism of action.

Once this compound diffuses into a cell, its disulfide bond is cleaved. This reduction is carried out by intracellular thiol systems, such as the glutathione (B108866) and thioredoxin systems. nih.govpatsnap.com This enzymatic cleavage releases the active thiol form of thiamine inside the cell, which can then be converted to its coenzymatically active form, Thiamine Diphosphate (ThDP). nih.govpatsnap.com

This mechanism allows researchers to investigate several key biochemical processes:

Thiol Redox Regulation: By introducing a disulfide compound like this compound, scientists can study its interaction with the cellular thiol redox network. Research has shown that thiamine disulfide derivatives are reduced by both the glutathione and thioredoxin systems. nih.gov Specifically, the enzyme thioredoxin reductase (TrxR) has been shown to reduce these disulfides. nih.gov This makes such compounds useful probes for understanding how cells maintain their thiol redox homeostasis, which is crucial for protecting against oxidative stress. nih.govmdpi.com

Oxidative Stress Responses: Studies have used thiamine disulfides to explore cellular responses to oxidative stress. When cells are under oxidative stress, the thiol form of thiamine generated from the reduction of the disulfide derivative can exert a protective effect. nih.govresearchgate.net This suggests that the derivatives are useful for investigating the antioxidant signaling pathways and non-coenzyme functions of thiamine. nih.govresearchgate.net

Enzyme Activity and Gene Expression: The introduction of thiamine disulfides has been shown to modulate the activity and expression of specific enzymes involved in the antioxidant response. For example, treatment of cells with these derivatives can increase the nuclear levels of the transcription factor Nrf2 and stimulate the expression and activity of enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1) and thioredoxin reductase. nih.gov This provides a method for studying the signaling pathways that govern cellular defense mechanisms.

Properties

CAS No.

19333-76-7

Molecular Formula

C15H24N4O2S2

Molecular Weight

356.503

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(propan-2-yldisulfanyl)pent-2-en-2-yl]formamide

InChI

InChI=1S/C15H24N4O2S2/c1-10(2)22-23-14(5-6-20)11(3)19(9-21)8-13-7-17-12(4)18-15(13)16/h7,9-10,20H,5-6,8H2,1-4H3,(H2,16,17,18)

InChI Key

QGZLZTIIBUXVOV-UHFFFAOYSA-N

SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SSC(C)C)C

Synonyms

THIAMINE ISOPROPYLDISULFIDE

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Thiamine Isopropyldisulfide

Established Synthetic Pathways and Precursor Chemistry

The synthesis of thiamine (B1217682) isopropyldisulfide and its analogs typically involves the creation of a disulfide bond, linking the thiamine moiety to an isopropyl group. A common strategy employs the reaction of a thiamine derivative with a sulfur-containing reactant.

Reaction Mechanisms and Optimization of Yield for Research Scale

One established method for synthesizing thiamine disulfide derivatives involves the reaction of a thiazolium salt with a thiosulfate (B1220275) intermediate in the presence of a base like sodium hydroxide. mdpi.com For instance, N,4-dimethyl-5-(2-hydroxyethyl)thiazolium iodide can be reacted with an appropriate intermediate to yield the desired thiamine disulfide derivative. mdpi.com Another approach involves the reaction of a thiamine salt with an organic thiosulfate compound, which acts as a mercaptivating agent, in an alkaline aqueous solvent. google.com This method has been shown to produce high yields of stable, high-purity thiamine disulfide derivatives. google.com

The optimization of reaction conditions is crucial for maximizing yield. Factors such as the choice of solvent, temperature, and the gradual addition of reactants can significantly impact the outcome. google.com For example, conducting the reaction in a two-phase system of an organic solvent (like chloroform) and water can aid in the stable separation of the product. google.com Furthermore, the presence of an inorganic salt, such as sodium chloride, in the reaction mixture can dramatically improve the reaction yield. google.com The proposed mechanism for the formation of disulfides from alkyl halides involves the initial formation of an S-alkylisothiouronium salt from the reaction of the alkyl halide with thiourea. This intermediate is then hydrolyzed in an alkaline medium to produce a thiol, which is subsequently oxidized to the disulfide. scribd.com

Isolation and Purification Techniques for High-Purity Thiamine Isopropyldisulfide

Achieving high purity is paramount for the accurate characterization and subsequent application of this compound. Following synthesis, the product is typically isolated through filtration of the crystalline solid. google.com Washing the crystals with solvents such as water, ethanol, or acetone (B3395972) helps to remove impurities. google.com

For more rigorous purification, chromatographic techniques are often employed. Column chromatography using silica (B1680970) gel is a common method for separating the desired disulfide from byproducts and unreacted starting materials. scribd.com The purity of the final product can be verified using analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and elemental analysis. scribd.com In some cases, recrystallization from appropriate solvents can be used to obtain highly pure crystalline material. google.com

Advanced Synthetic Modifications and Analog Design

The versatile structure of this compound allows for various synthetic modifications to create analogs with tailored properties for specific research applications.

Synthesis of Isotopically Labeled this compound for Tracing Studies

Isotopically labeled compounds are invaluable tools for in vivo imaging and pharmacokinetic studies. The synthesis of ¹¹C-labeled thiamine and its conversion to a disulfide derivative, ¹¹C-labeled fursultiamine (B1674287), has been developed for positron emission tomography (PET) studies. acs.orgnih.gov This involves a rapid, multi-step synthesis that includes Pd⁰-mediated C-[¹¹C]methylation of a thiazole (B1198619) ring. acs.org The resulting ¹¹C-labeled thiamine can then be converted to the disulfide derivative. acs.org Such labeled compounds allow for the non-invasive in vivo tracking of the molecule's distribution and metabolism. acs.orgnih.gov Similarly, methods for incorporating stable isotopes like ¹³C, ¹⁵N, and ²H into the pyrimidine (B1678525) moiety of thiamine have been established to study its biosynthesis. nih.gov

Chemical Derivatization for Molecular Probe Development and Affinity Labeling

Chemical derivatization of thiamine disulfide can be used to create molecular probes for studying biological systems. By attaching reporter groups, such as fluorescent tags or biotin, to the thiamine disulfide molecule, researchers can visualize its localization within cells or identify its binding partners. Thiamine disulfide derivatives have been conjugated with other molecules to create prodrugs with specific targeting capabilities, for example, for brain-targeted delivery. mdpi.com The disulfide bond in these derivatives is designed to be cleaved by intracellular reducing agents like glutathione (B108866), releasing the active components. mdpi.compatsnap.com

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. Green chemistry principles, such as the use of safer solvents, catalysts, and energy-efficient processes, are being applied to the synthesis of various compounds, including pyrimidine derivatives which are structurally related to thiamine. rasayanjournal.co.in

The use of water as a solvent, biodegradable catalysts like thiamine hydrochloride itself, and solvent-free approaches such as mechanochemistry are being explored. researchgate.netrsc.orgmdpi.com Mechanochemical methods, which involve milling reactants together, can significantly reduce the use of bulk solvents and waste generation. mdpi.com These approaches aim to increase atom economy, reduce reaction times, and simplify workup procedures, making the synthesis of thiamine derivatives more sustainable. rasayanjournal.co.inrsc.org

Molecular and Biochemical Mechanisms of Action

Cellular Uptake and Intracellular Transport Mechanisms

The uptake and transport of thiamine (B1217682) isopropyldisulfide into cells are distinct from that of water-soluble thiamine salts, primarily due to its increased lipid solubility.

Investigation of Facilitated Diffusion Pathways

The enhanced lipophilicity of thiamine disulfide derivatives, including thiamine isopropyldisulfide, facilitates their movement across cell membranes via passive or facilitated diffusion. patsnap.com This mechanism allows these compounds to bypass the typical active transport systems required for thiamine hydrochloride. patsnap.com In facilitated diffusion, transport is driven by the electrochemical gradient of the substrate, meaning the direction of movement depends solely on the concentration difference across the membrane. nih.govnih.gov This process can be enhanced by a transmembrane voltage (negative inside), which promotes the uptake of positively charged substrates like thiamine. nih.gov

Role of Carrier-Mediated Transport Systems

While the lipophilic nature of this compound favors diffusion, the subsequent intracellular release of thiamine means that its further transport and distribution likely involve the same carrier-mediated systems as natural thiamine. Mammalian cells utilize specific transporters for thiamine, primarily thiamine transporter-1 (THTR-1) and thiamine transporter-2 (THTR-2), which are products of the SLC19A2 and SLC19A3 genes, respectively. researchgate.netpsu.edu These are high-affinity transporters that are widely distributed throughout the body, including the intestine, kidney, liver, brain, and muscle. psu.edusolvobiotech.com THTR-1 appears to function in the micromolar range, while THTR-2 is active in the nanomolar range. researchgate.net The transport mediated by these carriers is an active process, often energized by a proton gradient. solvobiotech.comnih.gov

Once inside the cell, the majority of thiamine pyrophosphate (TPP), the active form of thiamine, is transported into the mitochondria. plos.org This mitochondrial uptake is also a carrier-mediated process, involving the mitochondrial thiamine pyrophosphate transporter (MTPPT), the product of the SLC25A19 gene. plos.org

Table 1: Key Transporters Involved in Thiamine Distribution

TransporterGeneLocationFunction
Thiamine Transporter-1 (THTR-1) SLC19A2Plasma membrane of various tissues (intestine, kidney, liver, brain)High-affinity uptake of thiamine from the extracellular environment. researchgate.netpsu.edusolvobiotech.com
Thiamine Transporter-2 (THTR-2) SLC19A3Plasma membrane, particularly high in the intestine and kidney. solvobiotech.comHigh-affinity uptake of thiamine, the main absorptive transporter in the intestine. researchgate.netsolvobiotech.com
Mitochondrial Thiamine Pyrophosphate Transporter (MTPPT) SLC25A19Inner mitochondrial membraneTransports thiamine pyrophosphate (TPP) from the cytoplasm into the mitochondria. plos.org

Intracellular Bioconversion and Metabolic Fate Pathways

Following cellular uptake, this compound undergoes a series of metabolic transformations to become biologically active.

Enzymatic Reduction of Disulfide Bonds and Thiamine Release

The crucial first step in the intracellular metabolism of this compound is the cleavage of its disulfide bond. This reduction is primarily an enzymatic process, catalyzed by disulfide reductases found in various tissues, with the liver being particularly active. patsnap.comnih.gov Thiol-containing compounds, such as glutathione (B108866) (GSH), play a significant role in this reduction. nih.govpatsnap.com Studies have shown that thiamine disulfide derivatives can be reduced by both the glutathione/glutaredoxin (Grx) and thioredoxin (Trx) systems. nih.gov The reduction releases free thiamine, which can then enter its essential metabolic pathways. patsnap.com

Subsequent Phosphorylation to Active Thiamine Diphosphate (B83284) (ThDP)

Once free thiamine is released, it is converted into its biologically active coenzyme form, thiamine diphosphate (ThDP), also known as thiamine pyrophosphate (TPP). patsnap.comsmpdb.ca This phosphorylation is catalyzed by the enzyme thiamine pyrophosphokinase-1 (TPK1) and requires magnesium and ATP. smpdb.cakcl.ac.uknih.gov The majority of this conversion occurs in the cytoplasm. plos.org ThDP is a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. amegroups.orgnih.govcornell.edu

Table 2: Key Enzymes in Thiamine Metabolism

EnzymeFunctionLocation
Disulfide Reductases Reduce the disulfide bond of this compound to release free thiamine. patsnap.comLiver and other tissues. patsnap.com
Thiamine Pyrophosphokinase-1 (TPK1) Phosphorylates free thiamine to form thiamine diphosphate (ThDP). smpdb.cakcl.ac.ukCytoplasm. plos.org
Thiamine-triphosphatase Converts thiamine triphosphate back to thiamine pyrophosphate. smpdb.caIntracellular. smpdb.ca
Prostatic acid phosphatase (ACPP) Dephosphorylates TPP to thiamine monophosphate (TMP) and thiamine. researchgate.netCytosol. researchgate.net

Characterization of Intermediate Metabolites (non-clinical)

The metabolism of the isopropyl disulfide portion of the molecule also generates intermediate metabolites. For a similar compound, thiamine propyl disulfide (TPD), studies in healthy adults have identified several urinary metabolites. The primary metabolite was identified as 2-hydroxypropyl methyl sulfone (2HPMS). nih.gov Other minor metabolites included methyl propyl sulfone (MPS) and 3-hydroxypropyl methyl sulfone (3HPMS). nih.gov The excretion patterns of these metabolites varied, with 2HPMS showing the most consistent and prolonged excretion. nih.gov It is plausible that this compound would generate analogous hydroxylated and sulfone metabolites from its isopropyl group.

Direct Molecular Targets and Binding Dynamics

The primary molecular targets of thiamine's active form, TPP, are a group of crucial enzymes involved in central metabolic pathways.

Interaction with Thiamine-Dependent Enzymes (e.g., Pyruvate (B1213749) Dehydrogenase, Transketolase)

Thiamine pyrophosphate (TPP) is an indispensable cofactor for several key enzymes that catalyze fundamental reactions in cellular metabolism. wikipedia.orgnih.gov Two of the most critical TPP-dependent enzymes are pyruvate dehydrogenase and transketolase.

The Pyruvate Dehydrogenase Complex (PDC) is a multi-enzyme complex located in the mitochondrial matrix that plays a pivotal role in carbohydrate metabolism by linking glycolysis to the citric acid cycle. wikipedia.orgnih.gov It catalyzes the oxidative decarboxylation of pyruvate to acetyl-CoA. wikipedia.orgnumberanalytics.com TPP is the essential coenzyme for the first component of this complex, pyruvate dehydrogenase (E1). wikipedia.org The thiazolium ring of TPP attacks the carbonyl carbon of pyruvate, leading to decarboxylation. wikipedia.org A deficiency in thiamine leads to reduced PDC activity, impairing the conversion of pyruvate to acetyl-CoA and causing a buildup of pyruvate and lactate. medscape.comresearchgate.net

Transketolase (TKT) is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), a cytosolic pathway crucial for the synthesis of pentose sugars (like ribose-5-phosphate (B1218738) for nucleotide synthesis) and for producing NADPH, a primary cellular reductant. researchgate.netwikipedia.org TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor. wikipedia.org TPP is the cofactor required for this transfer reaction. wikipedia.orgactascientific.com Reduced transketolase activity, which can be measured in red blood cells, is a reliable indicator of thiamine deficiency. medscape.comwikipedia.org

Table 1: Key Thiamine-Dependent Enzymes and Their Functions
EnzymeMetabolic PathwayFunctionRole of Thiamine Pyrophosphate (TPP)
Pyruvate Dehydrogenase Complex (PDC)Link between Glycolysis and Citric Acid CycleConverts pyruvate to acetyl-CoA, CO2, and NADH. wikipedia.orgCofactor for the E1 subunit, essential for the decarboxylation of pyruvate. wikipedia.org
Transketolase (TKT)Pentose Phosphate PathwayCatalyzes the transfer of two-carbon units, producing pentoses and NADPH. researchgate.netwikipedia.orgCofactor required for the transfer of the glycoaldehyde group. wikipedia.org
α-Ketoglutarate DehydrogenaseCitric Acid CycleConverts α-ketoglutarate to succinyl-CoA. researchgate.netpatsnap.comCofactor for the decarboxylation of α-ketoglutarate. researchgate.net
Branched-Chain α-Ketoacid Dehydrogenase (BCKDC)Amino Acid CatabolismCatalyzes the oxidative decarboxylation of branched-chain α-ketoacids. nih.govmoh.gov.myCofactor essential for the breakdown of leucine, isoleucine, and valine. nih.gov

Allosteric Modulation and Non-Coenzymatic Interactions with Proteins

Beyond its role as a catalytic cofactor, thiamine and its derivatives can influence protein function through other mechanisms. The molecular mechanism behind active site communication and substrate activation is a subject of ongoing research for TPP-dependent enzymes. nih.gov Some of these enzymes exhibit allosteric regulation, where the binding of a substrate to a regulatory site can induce conformational changes that are transmitted to the active site, thereby modulating catalytic activity. nih.gov This signal transduction can involve quaternary structure reorganizations and domain rotations. nih.gov

Furthermore, thiamine exhibits non-coenzymatic functions, particularly in the nervous system. wikipedia.org Thiamine triphosphate (ThTP), another phosphorylated derivative, is thought to play a role in activating chloride channels in neurons, although the exact mechanism is not fully understood. wikipedia.org Studies have also shown that thiamine can form complexes with various proteins, such as albumin and casein, through reactions involving its thiol form. nih.gov

Structural Biology of Ligand-Protein Complexes

The structural basis for the interaction between TPP and its dependent enzymes has been extensively studied through X-ray crystallography. nih.govnih.gov These studies reveal that the TPP cofactor binds in a conserved V-conformation within the active site of the enzyme. biorxiv.org The pyrophosphate group is typically anchored by interactions with divalent metal ions (like Mg²⁺) and conserved amino acid residues, while the pyrimidine (B1678525) ring of TPP also forms specific hydrogen bonds with the protein. wikipedia.orgbiorxiv.org The reactive C2 carbon of the thiazolium ring is positioned to interact with the substrate. wikipedia.org Structural studies of enzymes like phenylpyruvate decarboxylase have revealed a regulatory site distinct from the active site, providing a structural basis for allosteric substrate activation. nih.gov The binding of a substrate molecule at this regulatory site triggers a cascade of conformational changes that enhance the catalytic efficiency of the active site. nih.gov

Influence on Fundamental Metabolic Cycles and Pathways (biochemical level)

By serving as the precursor to the vital coenzyme TPP, this compound profoundly influences central metabolic pathways, particularly those involving carbohydrates, amino acids, and lipids.

Regulation of Carbohydrate Metabolism at the Enzyme Level

Thiamine is a critical regulator of carbohydrate metabolism. numberanalytics.comintercell-pharma.de Its active form, TPP, is essential for the function of enzymes that connect major carbohydrate-metabolizing pathways. patsnap.comdrugbank.com The TPP-dependent pyruvate dehydrogenase complex (PDC) controls the entry of pyruvate-derived acetyl-CoA into the citric acid cycle, a central hub for cellular energy production (ATP). numberanalytics.compatsnap.com A lack of thiamine stalls this process, forcing cells to rely on less efficient anaerobic metabolism, leading to the accumulation of lactic acid. medscape.com

Simultaneously, TPP is a cofactor for transketolase in the pentose phosphate pathway (PPP). researchgate.net The PPP runs parallel to glycolysis and is the primary source for NADPH, which is essential for reductive biosynthesis (e.g., fatty acids) and for regenerating the antioxidant glutathione. researchgate.net The PPP also produces ribose-5-phosphate, the precursor for nucleotide and nucleic acid synthesis. researchgate.net Therefore, thiamine availability directly modulates the flux through these fundamental pathways, balancing energy production with biosynthetic and antioxidative needs. numberanalytics.com

Impact on Amino Acid and Lipid Metabolism Pathways

The influence of thiamine extends to the metabolism of amino acids and lipids. wikipedia.orgmoh.gov.myintercell-pharma.de In amino acid metabolism, TPP is a cofactor for the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which is involved in the catabolism of the essential branched-chain amino acids: leucine, isoleucine, and valine. nih.govmoh.gov.my

Thiamine's role in lipid metabolism is also significant. nih.govwardelab.com The acetyl-CoA generated by the TPP-dependent PDC is a primary building block for fatty acid synthesis. researchgate.net Moreover, the NADPH produced by the TPP-dependent transketolase in the PPP is the essential reducing agent for this anabolic pathway. actascientific.com Recent studies suggest that thiamine may affect lipid metabolism beyond its classic coenzyme roles, with high-dose thiamine treatment showing effects on lipid droplet formation and the lipidation of very-low-density lipoprotein in experimental models of fatty liver. nih.gov

Table 2: Influence of Thiamine on Major Metabolic Pathways
Metabolic PathwayKey Thiamine-Dependent Step/EnzymeBiochemical Impact of Thiamine Availability
Carbohydrate Metabolism (Glycolysis/Citric Acid Cycle)Pyruvate Dehydrogenase Complex (PDC)Enables aerobic respiration by converting pyruvate to acetyl-CoA for entry into the citric acid cycle. numberanalytics.com
Carbohydrate Metabolism (Pentose Phosphate Pathway)Transketolase (TKT)Regulates the production of NADPH for biosynthesis and antioxidant defense, and ribose-5-phosphate for nucleotide synthesis. researchgate.netresearchgate.net
Amino Acid MetabolismBranched-Chain α-Ketoacid Dehydrogenase (BCKDC)Essential for the catabolism of branched-chain amino acids (leucine, isoleucine, valine). nih.govmoh.gov.my
Lipid MetabolismPDC and TKTProvides the precursors (acetyl-CoA) and reducing power (NADPH) for fatty acid synthesis. researchgate.netnih.gov

Advanced Analytical and Spectroscopic Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a cornerstone for the analysis of thiamine (B1217682) derivatives, enabling high-resolution separation and sensitive quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of thiamine disulfides. Methodologies are typically centered around reversed-phase chromatography, which separates compounds based on their hydrophobicity. For thiamine derivatives, C18 or specialized columns like RP Select B are often employed. colab.wsjrespharm.com

A common strategy involves the post-column derivatization of the analyte. Thiamine disulfides, after an appropriate reduction step to yield thiamine, are oxidized to form thiochrome. This product is highly fluorescent, with excitation and emission wavelengths around 360 nm and 450 nm, respectively, allowing for highly sensitive and specific detection. colab.wscornell.edunih.govacs.org Gradient elution, often using a mobile phase consisting of a mixture of methanol (B129727) and a phosphate (B84403) buffer, allows for the effective separation of thiamine derivatives from other compounds in the sample matrix. colab.wsphcog.com This approach provides excellent linearity and low limits of quantification, often in the nanogram per milliliter (ng/mL) range. colab.wsnih.gov

Table 1: Typical HPLC Parameters for Thiamine Disulfide Analysis

Parameter Typical Value/Condition Purpose
Column Reversed-Phase C18 or RP Select B (e.g., 250 mm x 4.6 mm, 5µm) colab.wsjrespharm.com Separation based on hydrophobicity.
Mobile Phase Gradient of Methanol and Phosphate Buffer colab.ws To elute compounds with varying polarities.
Flow Rate 1.0 - 1.5 mL/min jrespharm.com Controls retention time and separation efficiency.
Detection Fluorescence (Post-column derivatization) colab.wsnih.gov High sensitivity and specificity.
Excitation λ ~360 nm (for Thiochrome) cornell.edu To excite the fluorescent derivative.
Emission λ ~450 nm (for Thiochrome) cornell.edu To measure the emitted light from the derivative.
Quantitation Limit ~5 ng/mL colab.ws Defines the lowest concentration that can be reliably measured.

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for identifying and quantifying volatile metabolites of thiamine disulfides. nih.gov While Thiamine Isopropyldisulfide itself is not sufficiently volatile for direct GC analysis, its metabolic products can be. Research on the related compound, thiamine propyl disulfide, has shown that its metabolites, such as methyl propyl sulfone and its hydroxylated derivatives, can be quantified in urine using GC. nih.gov

The analytical process typically involves extracting the less polar metabolites from an aqueous biological matrix (like urine) into an organic solvent. researchgate.net To enhance volatility and thermal stability for GC analysis, metabolites may undergo a derivatization step, such as trimethylsilylation, which converts polar functional groups (-OH, -NH2) into less polar trimethylsilyl (B98337) ethers. researchgate.net The separated compounds are then detected, often by a Flame Ionization Detector (FID) or identified by a mass spectrometer, which provides structural information based on their fragmentation patterns. epa.gov This approach is crucial for studying the metabolic fate of the isopropyl disulfide moiety of the parent compound.

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopic methods provide invaluable information on the molecular structure, conformation, and interactions of this compound at an atomic level.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and conformational analysis of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR spectra would provide the primary framework of its molecular structure by identifying the chemical environment of each hydrogen and carbon atom.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are critical for conformational analysis. acdlabs.com These experiments detect through-space interactions between protons that are close to each other, which can help define the three-dimensional folding of the molecule. This is particularly important for understanding the spatial relationship between the pyrimidine (B1678525) and thiazole (B1198619) rings and the orientation of the flexible isopropyl disulfide chain. The analysis of coupling constants and HN temperature coefficients can further refine the model of the conformational ensemble present in solution. mdpi.com Such studies are fundamental to understanding how the molecule's shape influences its biological activity.

Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound and for identifying its metabolites through fragmentation analysis. nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be converted into a gas-phase ion with minimal fragmentation. The mass-to-charge ratio (m/z) of this precursor ion confirms the molecular weight.

Tandem mass spectrometry (MS/MS) is then employed to gain structural insights. uab.edu The precursor ion is selected and fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentations would be expected at the disulfide bond and the methylene (B1212753) bridge connecting the pyrimidine and thiazole rings, which is a known cleavage site for thiamine derivatives. researchgate.net This technique is also used in conjunction with GC (GC-MS) or HPLC (LC-MS) to identify metabolites in biological samples by comparing their fragmentation patterns to those of known standards or by interpreting the fragmentation data to deduce their structures. nih.govwishartlab.com

Table 2: Predicted ESI-MS/MS Fragments of this compound

Fragment Description Predicted m/z
[M+H]⁺ (Protonated Parent Molecule) 343.13
Thiamine Thiol (cleavage of S-S bond) 266.09
Pyrimidine moiety 122.07
Thiazole moiety (from thiamine) 144.04
Isopropyl disulfide radical cation 77.01

UV-Visible (UV-Vis) and fluorescence spectroscopy are widely used to study the kinetics and binding interactions of thiamine and its derivatives. researchgate.netnih.gov Thiamine itself exhibits a characteristic UV absorption maximum at approximately 242 nm, though this signal can lack specificity in complex biological samples. cornell.edu

A more specific and sensitive approach relies on the conversion of thiamine to thiochrome. acs.orgresearchgate.net This oxidation reaction yields a product that is intensely fluorescent, a property not shared by the parent thiamine molecule. cornell.edu Kinetic assays can be designed by monitoring the rate of fluorescence increase over time as this compound (following reduction) is converted to thiochrome, allowing for the study of enzyme activities or chemical reactions. researchgate.net

Binding assays often utilize fluorescence to detect the interaction of a ligand with a target protein. celtarys.comjocpr.com For instance, the binding of this compound to a protein could be monitored by changes in the intrinsic fluorescence of the protein's tryptophan residues. jocpr.com Alternatively, competitive binding assays can be established where the displacement of a fluorescently labeled thiamine analog from a binding protein by this compound results in a measurable change in fluorescence polarization or fluorescence resonance energy transfer (FRET). nih.govedinst.com

Table 3: Spectroscopic Properties for Thiamine-based Assays

Compound Technique Wavelength (nm) Application
Thiamine UV-Vis Absorbance λ_max_ ≈ 242 cornell.edu Direct (less specific) quantification.
Thiochrome Fluorescence λ_ex_ ≈ 360, λ_em_ ≈ 450 cornell.edu Highly sensitive kinetic and binding assays.
Tryptophan (in Protein) Fluorescence λ_ex_ ≈ 280, λ_em_ ≈ 350 jocpr.com Monitoring protein conformational changes upon ligand binding.

Electrochemical Methods for Redox Behavior Analysis

The redox behavior of this compound, a synthetic derivative of thiamine (Vitamin B1), is a critical aspect of its biochemical and pharmacological characterization. Electrochemical methods provide a sensitive and informative approach to studying the electron transfer processes associated with the disulfide bond, which is the key functional group involved in its redox activity. These techniques are instrumental in elucidating the mechanisms of its action, particularly its behavior as a pro-drug that can be reduced to the active thiol form of thiamine.

The primary electrochemical process of interest for this compound is the reduction of the disulfide bond (-S-S-) to two thiol groups (-SH). This is a two-electron process. Conversely, the oxidation of the corresponding thiol form back to the disulfide can also be investigated. Voltammetric techniques are particularly well-suited for analyzing these redox transformations.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potent and widely used electrochemical technique to probe the redox properties of molecules like this compound. In a typical CV experiment, the potential of a working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential. The resulting current is measured as a function of the applied potential, producing a cyclic voltammogram.

For a thiamine disulfide derivative, the voltammogram would be expected to show a cathodic peak corresponding to the irreversible reduction of the disulfide bond. The potential at which this peak occurs (the peak potential, Epc) provides information about the energy required for the reduction. The height of the peak is proportional to the concentration of the compound in the solution. The irreversible nature of this reduction is typical for many disulfide bonds under common electrochemical conditions.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is another valuable technique that offers higher sensitivity and better resolution than cyclic voltammetry, making it suitable for quantitative analysis. DPV involves applying a series of regular voltage pulses superimposed on a linearly increasing potential ramp. The current is measured just before each pulse and at the end of each pulse, and the difference is plotted against the base potential. This method effectively minimizes the background charging current, resulting in well-defined peaks. The peak height in DPV is directly proportional to the concentration of the analyte, allowing for precise quantification of this compound.

Research Findings

While specific electrochemical studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its redox analysis can be inferred from research on closely related thiamine disulfide compounds, such as thiamine disulfide and prosultiamine (B1679732) (thiamine propyl disulfide). wikipedia.orgmedchemexpress.com Studies on these analogous compounds demonstrate that the disulfide bond is readily reducible. This reduction is a key step in their biological action, as it releases the active thiamine thiol. The intracellular redox environment, particularly the glutathione (B108866) and thioredoxin systems, plays a significant role in this reduction in vivo. nih.gov

Electrochemical studies on thiamine itself have shown that it can be oxidized to form thiamine disulfide, indicating the reversibility of the thiol-disulfide transition under certain conditions. The oxidation is typically an irreversible process at a glassy carbon electrode and is pH-dependent.

The electrochemical analysis of this compound would likely reveal a similar irreversible reduction peak. The exact potential of this reduction would be influenced by the isopropyl group attached to the disulfide bond, as well as by the experimental conditions such as the pH of the supporting electrolyte and the material of the working electrode.

Data Tables

The following table provides representative electrochemical data that might be expected from the analysis of a thiamine disulfide derivative, based on studies of related compounds.

Table 1: Representative Electrochemical Data for a Thiamine Disulfide Derivative

Parameter Value Conditions
Reduction Peak Potential (Epc) -0.4 to -0.8 V vs. Ag/AgCl Phosphate buffer (pH 7.4), Glassy Carbon Electrode
Electron Transfer (n) 2

Note: The data presented in this table is illustrative and based on typical values for disulfide-containing organic molecules and related thiamine derivatives. Actual experimental values for this compound may vary.

Table 2: Investigated Thiamine Derivatives and their Redox Properties

Compound Key Redox Feature Analytical Technique(s)
Thiamine Disulfide Reducible disulfide bond Cyclic Voltammetry, In vitro reduction assays
Sulbutiamine Reducible disulfide bond In vitro reduction assays
Fursultiamine (B1674287) Reducible disulfide bond In vitro reduction assays

Comparative Biochemical and Structural Studies

Comparative Analysis with Other Thiamine (B1217682) Derivatives and Prodrugs

Thiamine prodrugs have been developed to overcome the low bioavailability of water-soluble thiamine salts. These prodrugs, including thiamine isopropyldisulfide, are designed to be more readily absorbed and converted to the active form of thiamine, thiamine pyrophosphate (TPP), within the body. patsnap.commdpi.commetabolics.com

The cellular uptake of thiamine and its derivatives is a critical determinant of their biological activity. Water-soluble thiamine hydrochloride is transported across cell membranes by specific carrier proteins, a process that can become saturated. nih.govnih.gov In contrast, lipophilic thiamine disulfide derivatives, such as this compound, can permeate cell membranes more easily via passive diffusion due to their fat-soluble nature. This enhanced membrane permeability allows for higher intracellular concentrations of thiamine to be achieved, particularly in tissues with high metabolic demand like the brain, heart, and muscles. patsnap.com

Other notable thiamine prodrugs include:

Benfotiamine (B1667992) (S-benzoylthiamine O-monophosphate): A lipid-soluble S-acyl derivative of thiamine. researchgate.net It also exhibits enhanced bioavailability compared to thiamine hydrochloride. researchgate.netnih.govmdpi.com

Fursultiamine (B1674287) (Thiamine Tetrahydrofurfuryl Disulfide - TTFD): Another lipophilic disulfide derivative known for its high bioavailability and ability to increase thiamine levels in the brain. nih.govmdpi.com

Sulbutiamine: A synthetic dimer of thiamine disulfide, also designed for increased lipophilicity and central nervous system penetration. mdpi.comnih.gov

The primary mechanism for the intracellular delivery of thiamine disulfide derivatives involves the reduction of the disulfide bond. This cleavage can be facilitated by reducing agents within the cell, such as glutathione (B108866) and the thioredoxin system, which releases thiamine into the cytoplasm. nih.govresearchgate.net The released thiamine is then available for phosphorylation to its active coenzyme forms.

Table 1: Comparison of Cellular Permeation Mechanisms

Compound Primary Permeation Mechanism Key Characteristics
Thiamine Hydrochloride Active Transport (Carrier-mediated) Water-soluble, saturable uptake. nih.govnih.gov
This compound Passive Diffusion Lipophilic, enhanced membrane penetration.
Benfotiamine Passive Diffusion Lipophilic S-acyl derivative, high bioavailability. researchgate.netnih.govmdpi.com
Fursultiamine (TTFD) Passive Diffusion Lipophilic disulfide, effective brain uptake. nih.govmdpi.com
Sulbutiamine Passive Diffusion Lipophilic disulfide dimer, CNS penetration. mdpi.comnih.gov

Studies have shown that lipophilic derivatives like benfotiamine and fursultiamine lead to a more significant and sustained increase in blood and tissue thiamine levels compared to standard thiamine hydrochloride. nih.gov For instance, benfotiamine has demonstrated significantly higher bioavailability than both fursultiamine and thiamine disulfide. nih.gov The conversion process for disulfide derivatives involves the reductive cleavage of the disulfide bond, a reaction efficiently carried out by intracellular reducing systems like the glutathione and thioredoxin pathways. nih.gov The resulting thiamine thiol can then be phosphorylated to TPP. The rate and extent of this reduction and subsequent phosphorylation determine the relative bioconversion efficiency.

Table 2: Relative Bioconversion Characteristics of Thiamine Derivatives

Derivative Key Bioconversion Steps Reported Bioavailability/Efficiency
Thiamine Hydrochloride Phosphorylation to TPP. metabolics.com Lower bioavailability due to saturable absorption. nih.gov
This compound Reductive cleavage of disulfide bond, then phosphorylation. Generally higher than thiamine hydrochloride.
Benfotiamine Dephosphorylation and hydrolysis of the thioester bond, then phosphorylation. Significantly higher bioavailability than thiamine disulfide and fursultiamine. nih.gov
Fursultiamine (TTFD) Reductive cleavage of disulfide bond, then phosphorylation. Higher bioavailability than thiamine hydrochloride. nih.gov
Sulbutiamine Reductive cleavage of disulfide bond, then phosphorylation. Enhanced bioavailability and CNS penetration. nih.gov

Structure-Activity Relationship (SAR) Studies within Thiamine Disulfides

The structure of thiamine is highly specific for its biological activity. uniba.sk Alterations to the pyrimidine (B1678525) or thiazole (B1198619) rings can lead to a loss of vitamin effect. uniba.sk However, modifications at the sulfur atom of the thiazole ring, as seen in the disulfide derivatives, have proven to be a successful strategy for creating effective prodrugs.

The key structural feature of thiamine disulfides is the S-S bond, which is susceptible to reductive cleavage. The nature of the substituent attached to the second sulfur atom influences the lipophilicity and, consequently, the absorption and distribution of the molecule. For example, the isopropyl group in this compound contributes to its lipid solubility.

Comparative Enzyme Kinetics and Allosteric Regulation by this compound and Analogs

The primary role of thiamine is as the coenzyme TPP, which is essential for the function of several key enzymes in carbohydrate and amino acid metabolism, including pyruvate (B1213749) dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase. patsnap.commdpi.com Thiamine derivatives and their metabolites can interact with these and other enzymes in various ways.

Thiamine itself and its phosphorylated derivatives can act as allosteric regulators of certain enzymes. nih.gov For example, thiamine has been shown to regulate malate (B86768) dehydrogenase and pyridoxal (B1214274) kinase. nih.gov Thiamine triphosphate can activate glutamate (B1630785) dehydrogenase. nih.gov While specific kinetic studies on the direct allosteric regulation by this compound are not extensively detailed in the provided context, it is plausible that upon its conversion to thiamine and TPP, it would exert similar regulatory effects.

Furthermore, thiamine analogs can act as inhibitors of TPP-dependent enzymes. chemrxiv.org For instance, oxythiamine (B85929), an antivitamin, can be phosphorylated and bind to the active site of TPP-dependent enzymes, but it is catalytically inactive. cornell.edu The inhibitory potential of thiamine disulfides themselves, before conversion to thiamine, is an area of interest. Research has shown that thiamine disulfide can inhibit the production of HIV-1 by depressing the activity of the transactivator protein (Tat). medchemexpress.com

The interaction of thiamine disulfides with the enzymes of the thioredoxin and glutathione systems is also of kinetic importance. These enzyme systems are responsible for the reductive cleavage of the disulfide bond, a key step in the activation of these prodrugs. nih.govresearchgate.net The rate of this reduction is dependent on the specific disulfide derivative and the activity of enzymes like thioredoxin reductase. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule, which in turn govern its chemical reactivity.

The central feature of thiamine (B1217682) isopropyldisulfide is its disulfide bond, which is susceptible to redox reactions. The redox potential is a measure of a molecule's tendency to accept or donate electrons. Predicting this value is crucial for understanding how thiamine isopropyldisulfide behaves in a biological environment, which is rich in reducing agents like glutathione (B108866). mdpi.comrug.nl

Computational protocols combining DFT with methods like the Conductor-like Screening Model (COSMO) for solvation can predict the redox potentials of organic molecules with a reasonable degree of accuracy. medchemexpress.com For a disulfide, the key process is its reduction, which involves the cleavage of the S-S bond. The energetics of this disulfide cleavage can be computationally modeled to understand the feasibility and mechanism of the reaction. Studies on simple dialkyl disulfides show that the energy of the disulfide bond and the dihedral angle of the C-S-S-C group are key determinants of their stability and reactivity. nbrp.jpresearchgate.net For this compound, such calculations would quantify the energy barrier for its reduction to the corresponding thiol form, which is the precursor to active thiamine. While precise, experimentally validated redox potential and cleavage energetic values for this compound are not readily found in scientific literature, the theoretical frameworks to calculate them are well-established. nih.govresearchgate.net

Table 1: Representative Theoretical Methods for Redox Potential Prediction

Method Description Application
DFT (e.g., B3LYP) A quantum mechanical modeling method to investigate the electronic structure of many-body systems. Calculation of molecular energies in oxidized and reduced states. medchemexpress.com
COSMO A solvation model that simulates the solvent as a continuum. Accounts for the effect of the solvent (e.g., water) on redox potential. medchemexpress.com

Molecular orbital (MO) theory provides a detailed picture of the electron distribution within a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they indicate the sites most susceptible to electrophilic and nucleophilic attack, respectively.

In the case of thiamine, MO analysis reveals that the HOMO is localized on the pyrimidine (B1678525) ring, while the LUMO is on the thiazole (B1198619) ring. researchgate.net This separation dictates its reactivity. For this compound, the disulfide bond would significantly influence the electronic landscape. The LUMO would likely be associated with the σ* orbital of the S-S bond, making it the primary site for nucleophilic attack by reducing agents, which initiates the cleavage of the bond.

Reaction pathway modeling can simulate the step-by-step transformation of this compound into thiamine. This would involve modeling the approach of a reducing agent (e.g., glutathione), the formation of a transition state, the cleavage of the disulfide bond, and the subsequent cyclization of the resulting thiol to form the thiamine thiazole ring. mdpi.com Such models provide activation energies and reaction coordinates, offering a dynamic view of the metabolic conversion process.

Molecular Docking and Dynamics Simulations for Target Protein Interactions

To understand how this compound or its active metabolite, thiamine, interacts with proteins, molecular docking and dynamics simulations are employed. These methods are crucial for predicting binding affinity and the mechanism of action at a molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. While specific docking studies on this compound are not found in the reviewed literature, studies on thiamine and its analogues with various proteins, such as thiamine-binding proteins (TbpA) and thiamine-dependent enzymes, provide a clear precedent. rug.nlnih.govnih.govnih.gov

For instance, docking thiamine into the active site of thiamine pyrophosphokinase, the enzyme that converts thiamine to its active coenzyme form, reveals key interactions, such as hydrogen bonds and stacking interactions with aromatic residues, that stabilize the complex. nih.gov A similar approach could be used to model the interaction of thiamine, released from this compound, with its target enzymes. It would help in identifying the specific amino acid residues in the binding pocket that are crucial for recognition and binding.

Table 2: Key Protein Targets for Thiamine and Its Derivatives

Protein Target Function Relevance for Computational Studies
Thiamine Pyrophosphokinase (TPK) Converts thiamine to thiamine pyrophosphate (TPP). Modeling can predict binding affinity and the efficiency of phosphorylation. researchgate.netnih.gov
Thiamine-Binding Protein (TbpA) Involved in the transport of thiamine across cell membranes. Docking can elucidate the structural basis for thiamine recognition and transport. rug.nlnih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. These simulations can predict how the protein and the ligand change their conformations upon binding. An MD simulation would start with the docked pose of the ligand in the protein's active site and simulate the movements of all atoms over a period of nanoseconds to microseconds.

This would reveal the stability of the binding and any induced-fit conformational changes, where the protein structure adapts to accommodate the ligand. For this compound, MD simulations could model its interaction with reducing enzymes like thioredoxin reductase, showing how the protein's conformation might change to facilitate the reduction of the disulfide bond. nih.govnih.gov

In Silico Modeling of Intracellular Fate and Metabolic Transformations

In silico models can be developed to simulate the journey of a drug or prodrug like this compound within a cell and its subsequent metabolic transformations. These models integrate physicochemical properties with known biochemical pathways.

The metabolic fate of thiamine disulfide prodrugs is generally understood to involve the reduction of the disulfide bond to release thiamine. mdpi.commdpi.com This reduction is carried out by cellular thiol-disulfide exchange systems, primarily the glutathione and thioredoxin systems. mdpi.comrug.nlnih.govnih.gov

An in silico model for this compound would aim to simulate its passive diffusion across the cell membrane, followed by its interaction with intracellular reducing agents. The model could predict the rate of its conversion to the thiol intermediate and then to thiamine. Furthermore, it could incorporate the kinetics of thiamine's subsequent phosphorylation by thiamine pyrophosphokinase. nih.gov While comprehensive, multi-scale models for this compound are not yet published, the components for building such models are available from studies on thiamine metabolism and the computational analysis of related prodrugs. acs.orgnih.gov

Emerging Research Directions and Methodological Innovations

Development of Advanced In Vitro Cellular Models for Mechanistic Elucidation

To move beyond traditional two-dimensional cell cultures, researchers are increasingly turning to advanced three-dimensional (3D) models like organoids and microfluidic systems. These platforms better mimic the complex architecture and physiological environment of human tissues, offering a more accurate context for studying the effects of compounds like thiamine (B1217682) isopropyldisulfide.

Organoids, which are self-organizing 3D cell clusters derived from stem cells, can replicate the structure and function of specific organs. nih.gov The integration of organoids with microfluidic "organ-on-a-chip" technologies allows for the precise control of the cellular microenvironment, including nutrient flow and mechanical stimuli. researchgate.netmdpi.com This combination is powerful for modeling diseases and screening compounds. nih.govmdpi.com For instance, hepatic organoids have been successfully used in microfluidic platforms to screen for drug-induced liver injury, offering superior predictive value compared to 2D cultures. rsc.org Similarly, microfluidic devices have been designed to trap and culture human intestinal organoids, enabling studies on their fusion, growth, and response to fluidic shear stress. mdpi.com

These advanced models could be instrumental in dissecting the mechanistic details of thiamine isopropyldisulfide. By culturing neuronal, cardiac, or hepatic organoids in microfluidic systems, researchers can investigate the compound's uptake, metabolism, and impact on cell-cell interactions and tissue-level functions in a highly controlled, physiologically relevant manner. mdpi.com

Table 1: Applications of Advanced In Vitro Models in Compound Research

Model Type Description Potential Application for this compound Key Advantages
Organoids Self-organized 3D cell aggregates that mimic the key structural and functional properties of an organ. nih.gov Elucidating tissue-specific metabolism and the effect on cellular function in models of the brain, liver, or heart. High biological relevance; recapitulates tissue architecture and cell-cell interactions. researchgate.net

| Microfluidic Systems (Organ-on-a-Chip) | Devices that use microchannels to create a dynamic, controlled microenvironment for cell culture. researchgate.netmdpi.com | Studying uptake kinetics, dose-response relationships, and the impact of physiological flow on compound efficacy. researchgate.net | Precise control of the microenvironment; potential for high-throughput screening; mimics physiological fluid flow. mdpi.com |

Integration with Omics Technologies for Systems-Level Understanding

The biological impact of a compound is rarely limited to a single target or pathway. "Omics" technologies, such as metabolomics and proteomics, provide a system-wide view of cellular responses, making them invaluable for understanding the comprehensive effects of thiamine derivatives.

Metabolomics, the large-scale study of small molecules (metabolites), can reveal how a compound alters metabolic networks. High-resolution metabolomics (HRM) using techniques like liquid chromatography-mass spectrometry (LC-MS) has been employed to study the relationship between thiamine status and the plasma metabolome in critically ill patients. nih.govnih.gov These studies revealed that concentrations of thiamine pyrophosphate (TPP), the active form of thiamine, are significantly associated with key metabolic pathways, including those for energy, amino acids (e.g., branched-chain amino acids), lipids, and gut microbiome metabolites. nih.gov

Proteomics, the study of the entire set of proteins in a cell or organism, can identify changes in protein expression and post-translational modifications following exposure to a compound. This can uncover affected enzymes, transporters, and signaling proteins. For example, research has identified thiamine diphosphate-dependent enzymes like pyruvate (B1213749) dehydrogenase and transketolase as central to metabolism. nih.gov Proteomic analysis could reveal how this compound influences the expression or activity of these and other related proteins.

By integrating metabolomic and proteomic data, researchers can construct a detailed, systems-level model of the biological impact of this compound. This approach is crucial for identifying its primary mechanisms and any off-target effects, providing a comprehensive understanding of its physiological role.

Table 2: Omics Approaches for Thiamine Derivative Research

Omics Technology Focus of Analysis Key Findings in Thiamine Research Potential Application for this compound
Metabolomics Comprehensive profile of metabolites in a biological sample. Thiamine pyrophosphate (TPP) levels are linked to pentose (B10789219) phosphate (B84403), amino acid, and lipid metabolism pathways. nih.govnih.gov Mapping the metabolic signature of the compound; identifying key metabolic pathways it modulates.

| Proteomics | Global analysis of protein expression, modifications, and interactions. | Identification and characterization of thiamine-dependent enzymes crucial for carbohydrate and amino acid metabolism. nih.gov | Identifying protein targets; understanding effects on enzyme expression and cellular signaling cascades. |

Innovative Applications in Biochemical Tool Development

The unique chemical properties of thiamine and its derivatives can be leveraged to create novel biochemical tools for research and diagnostics. The development of fluorescent probes and affinity reagents specific for these compounds allows for their detection and quantification in complex biological samples.

Fluorescent probes are molecules that emit light upon binding to a specific target, enabling visualization and measurement. While thiamine itself is not fluorescent, it can be oxidized to the highly fluorescent compound thiochrome. measurenet-tech.com This reaction has formed the basis of kinetic analytical methods to measure thiamine concentrations. measurenet-tech.com More advanced probes have been developed using nanoparticles. For example, europium-doped yttrium oxide nanoparticles modified with captopril (B1668294) have been used as a fluorescent probe for thiamine, detecting it with high sensitivity at physiological pH. nih.gov Another approach used starch-stabilized copper nanoparticles to create a thiamine sensor that also functions at neutral pH. researchgate.net

Affinity reagents are molecules that bind with high specificity to a target, useful for purification, detection, and quantification. These can be antibodies or synthetic molecules designed to recognize a specific chemical structure. While specific affinity reagents for this compound are not documented, the principles of their development are well-established. Synthetic analogs of thiamine, such as oxythiamine (B85929) and pyrithiamine, have been created to study enzyme affinity and inhibition, demonstrating that the thiamine structure can be modified to create tools with specific biological activities. nih.gov

Developing fluorescent probes and affinity reagents for this compound would be a significant step forward. These tools would enable researchers to track its distribution in cells and tissues, measure its concentration in biological fluids, and identify its binding partners, thereby greatly accelerating the pace of mechanistic research.

Table 3: Biochemical Tool Development Based on Thiamine Chemistry

Tool Type Principle of Operation Example from Thiamine Research Potential for this compound
Fluorescent Probes A molecule that becomes fluorescent upon interaction with the target analyte. Oxidation of thiamine to fluorescent thiochrome. measurenet-tech.com Nanoparticle-based sensors that enhance fluorescence upon binding thiamine. nih.gov Development of a specific probe to visualize and quantify the compound within cells and subcellular compartments.

| Affinity Reagents | A molecule engineered for high-specificity binding to a target. | Synthesis of thiamine antimetabolites (e.g., oxythiamine) to probe the active sites of thiamine-dependent enzymes. nih.gov | Creation of specific antibodies or synthetic binders for use in immunoassays (e.g., ELISA) or affinity purification of its cellular targets. |

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer: Implement quality control (QC) protocols: NMR/HPLC purity checks (>98%), elemental analysis for sulfur content, and stability testing. Use design of experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent ratio) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.